YS-49
Overview
Description
YS-49 is a chemical compound known for its role as an activator of the PI3K/Akt signaling pathway, which is a downstream target of RhoA. It is an isoquinoline compound alkaloid that has shown significant biological activity, particularly in reducing the activation of RhoA/PTEN in cells treated with 3-methylcholanthrene . This compound also inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1 .
Mechanism of Action
Target of Action
YS-49, also known as 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide, primarily targets the PI3K/Akt pathway , a downstream target of RhoA . This pathway plays a crucial role in cell survival and growth .
Mode of Action
This compound acts as an activator of the PI3K/Akt pathway . It reduces the activation of RhoA/PTEN in cells treated with 3-methylcholanthrene . Additionally, it inhibits the proliferation of vascular smooth muscle cells (VSMCs) stimulated by angiotensin II (Ang II) through the induction of heme oxygenase (HO)-1 .
Biochemical Pathways
The compound affects the PI3K/Akt pathway and the heme oxygenase (HO)-1 pathway . The activation of the PI3K/Akt pathway leads to a reduction in RhoA/PTEN activation, while the induction of HO-1 inhibits Ang II-stimulated proliferation of VSMCs .
Result of Action
This compound inhibits the accumulation of nitrite in cells exposed to lipopolysaccharide (LPS) plus INF-γ in a concentration-dependent manner . It also suppresses iNOS gene expression induced by LPS and/or cytokines at the transcriptional level .
Preparation Methods
Synthetic Routes and Reaction Conditions
YS-49 is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the formation of an isoquinoline derivative through a cyclization reaction.
Substitution Reaction: The isoquinoline derivative undergoes a substitution reaction to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
YS-49 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives can be used for further research and development in medicinal chemistry .
Scientific Research Applications
YS-49 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a tool compound to study the PI3K/Akt signaling pathway and its role in various cellular processes
Biology: It is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and differentiation
Medicine: This compound has potential therapeutic applications in treating diseases such as hypertension, atherosclerosis, and cancer due to its anti-inflammatory and anti-proliferative properties
Industry: The compound is used in the development of new drugs and therapeutic agents targeting the PI3K/Akt signaling pathway
Comparison with Similar Compounds
YS-49 is unique due to its specific activation of the PI3K/Akt signaling pathway and its ability to reduce RhoA/PTEN activation. Similar compounds include:
YS-51: Another isoquinoline compound with similar biological activities but different potency and selectivity
Angiotensin II Inhibitors: Compounds that inhibit the effects of angiotensin II but may not activate the PI3K/Akt pathway
Beta-Adrenoceptor Agonists: Compounds that activate beta-adrenoceptors but may not have the same effects on the PI3K/Akt pathway
This compound stands out due to its dual action on both the PI3K/Akt pathway and beta-adrenoceptors, making it a valuable compound for research and therapeutic development .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFRKNGQHAAJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437347 | |
Record name | YS-49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132836-42-1, 132836-11-4 | |
Record name | YS-49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YS-49 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.